mTOR-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

mTOR-IN-1は、メカニズム的標的ラパマイシン(mTOR)の強力かつ選択的な阻害剤であり、細胞の成長、増殖、代謝、および生存を調節する上で重要な役割を果たすセリン/スレオニンキナーゼです。mTORは、さまざまな細胞プロセスに関与する2つの異なる複合体、mTOR複合体1(mTORC1)とmTOR複合体2(mTORC2)の一部です。 This compoundは、mTORシグナル伝達経路を阻害する能力により、特に癌治療において、その潜在的な治療用途について広く研究されてきました .

準備方法

合成経路および反応条件: mTOR-IN-1の合成には、重要な中間体の形成と最終的なカップリング反応を含む複数のステップが含まれます。 最終ステップは、ピリジン誘導体を適切なアミンまたは他の求核剤と、N,N'-ジシクロヘキシルカルボジイミド(DCC)または1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド(EDC)のようなカップリング試薬を使用し、塩基の存在下で特定の反応条件下でカップリングすることです。 .

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、規模が大きくなります。このプロセスには、高収率と純度を確保するための反応条件の最適化が含まれます。 これには、連続フロー反応器、自動合成プラットフォーム、高速液体クロマトグラフィー(HPLC)や再結晶などの高度な精製技術の使用が含まれます .

3. 化学反応解析

反応の種類: this compoundは、次のようなさまざまな化学反応を受けます。

酸化: this compoundは酸化されて、対応する酸化物または水酸化誘導体を形成することができます。

還元: 還元反応は、this compoundをその還元型に変換することができます。これは、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムのような還元剤の使用を伴うことがよくあります。

置換: 求核置換反応は、this compound分子に異なる官能基を導入することができ、その化学的性質を向上させることができます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム、または三酸化クロムなどの試薬。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、または触媒的加水素化。

主要な生成物: これらの反応から形成される主要な生成物には、異なる官能基を持つthis compoundのさまざまな誘導体が含まれており、異なる生物学的活性と性質を示す可能性があります。 .

4. 科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: mTORシグナル伝達経路とその細胞プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 細胞の成長、増殖、および代謝におけるmTORの役割を調査します。また、オートファジーとアポトーシスを研究するためにも使用されます。

医学: this compoundは、mTORシグナル伝達を阻害することで腫瘍の増殖を抑制できるため、癌治療における潜在的な治療用途を探ります。また、代謝性疾患、神経変性疾患、および免疫関連疾患の治療における潜在的な役割についても研究されています。

化学反応の分析

Types of Reactions: mTOR-IN-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule, enhancing its chemical properties

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or catalyst

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties .

科学的研究の応用

mTOR-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study mTOR signaling pathways and their role in cellular processes.

Biology: Investigates the role of mTOR in cell growth, proliferation, and metabolism. It is also used to study autophagy and apoptosis.

Medicine: Explores potential therapeutic applications in cancer treatment, as this compound can inhibit tumor growth by blocking mTOR signaling. It is also studied for its potential in treating metabolic disorders, neurodegenerative diseases, and immune-related conditions.

Industry: Utilized in the development of new drugs and therapeutic agents targeting mTOR pathways .

作用機序

mTOR-IN-1は、mTORのキナーゼ活性を選択的に阻害することによって効果を発揮します。リボソームタンパク質S6キナーゼ(S6K)や真核生物翻訳開始因子4E結合タンパク質1(4E-BP1)などの下流標的のリン酸化を阻害し、mTORの触媒部位に結合します。この阻害は、タンパク質合成、細胞の成長、および増殖を阻害します。 This compoundは、mTORC1とmTORC2の両方の複合体に影響を与え、mTORシグナル伝達経路の包括的な阻害につながります .

類似化合物:

ラパマイシン: mTORC1の異種阻害剤であり、免疫抑制剤および抗癌剤として使用されます。

エベロリムス: 癌治療や臓器移植で使用される、ラパマイシンと同様のmTORC1阻害効果を持つラパマイシンの誘導体。

テムシロリムス: 腎細胞癌の治療に使用される、ラパマイシンのもう1つの誘導体。

This compoundの独自性: this compoundは、mTORキナーゼ活性を阻害する際のその高い選択性と効力によりユニークです。mTORC1を主に標的とするラパマイシンとその誘導体とは異なり、this compoundはmTORC1とmTORC2の両方を効果的に阻害し、mTORシグナル伝達のより包括的な阻害を提供します。 これは、this compoundを研究と潜在的な治療用途において貴重なツールにします .

類似化合物との比較

Rapamycin: An allosteric inhibitor of mTORC1, used as an immunosuppressant and anticancer agent.

Everolimus: A derivative of rapamycin with similar mTORC1 inhibitory effects, used in cancer therapy and organ transplantation.

Temsirolimus: Another rapamycin derivative, used in the treatment of renal cell carcinoma.

Torin1: A selective ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 .

Uniqueness of mTOR-IN-1: this compound is unique due to its high selectivity and potency in inhibiting mTOR kinase activity. Unlike rapamycin and its derivatives, which primarily target mTORC1, this compound effectively inhibits both mTORC1 and mTORC2, providing a more comprehensive blockade of mTOR signaling. This makes this compound a valuable tool in research and potential therapeutic applications .

特性

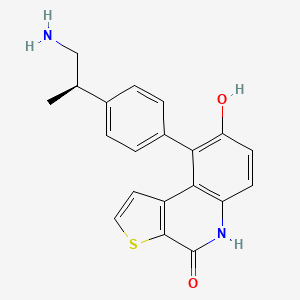

IUPAC Name |

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N8O2/c1-3-26-25(34)29-19-7-5-18(6-8-19)22-30-21-15-32(24-27-10-4-11-28-24)12-9-20(21)23(31-22)33-13-14-35-16-17(33)2/h4-8,10-11,17H,3,9,12-16H2,1-2H3,(H2,26,29,34)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBAZXIQANTUOY-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOC[C@@H]5C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731332 |

Source

|

| Record name | N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207358-59-5 |

Source

|

| Record name | N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

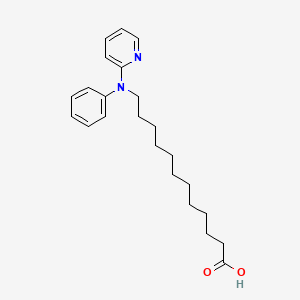

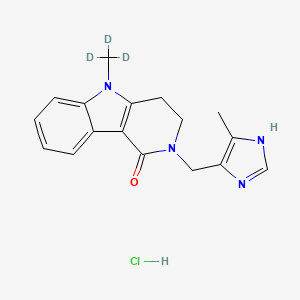

![(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1139269.png)